molecular formula C17H18N2O2S B5733675 N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea

Cat. No. B5733675
M. Wt: 314.4 g/mol
InChI Key: JOWXEBIOVMVJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea, also known as BMT-047, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. BMT-047 is a thiourea derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various signaling pathways. N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea has also been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. In addition, N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea has been found to have anti-oxidant properties, which may help prevent oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea is its low toxicity and high solubility in water, which makes it suitable for in vitro and in vivo experiments. However, one limitation is the lack of clinical studies on the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea in humans. Further studies are needed to determine the optimal dosage and administration route of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea.

Future Directions

There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea. One area of interest is the potential therapeutic applications of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea in various diseases such as cancer and neurodegenerative diseases. Another area of interest is the development of novel derivatives of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea and its potential interactions with other drugs.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea involves the reaction between 3,5-dimethylphenyl isothiocyanate and 1,3-benzodioxole-5-methanol in the presence of a base. The reaction results in the formation of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea as a white crystalline solid with a melting point of 142-144°C. The synthesis method has been optimized to yield high purity and high yield of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea has been studied extensively for its therapeutic potential in various diseases. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. In addition, N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea has been found to have anti-oxidant properties, which may help prevent oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11-5-12(2)7-14(6-11)19-17(22)18-9-13-3-4-15-16(8-13)21-10-20-15/h3-8H,9-10H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWXEBIOVMVJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea

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